1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]
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Overview
Description
These are glycerophosphoethanolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages . This compound is significant in various biological and chemical processes due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester and phosphate bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid behavior and interactions.
Biology: Plays a role in membrane biology and the study of phospholipid functions.
Medicine: Investigated for its potential in drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of specialized surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] involves its interaction with biological membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. The molecular targets include membrane proteins and enzymes, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure but different functional groups.
1,2-Dihexanoyl-sn-glycero-3-phosphocholine: Another phospholipid with shorter fatty acid chains.
Uniqueness
1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate] is unique due to its specific fatty acid composition and the presence of bis(phenyl) phosphate groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl) hexadecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33-39-46(48)51-41-45(53-47(49)40-34-26-24-22-20-18-16-14-12-10-8-6-4-2)42-52-56(50,54-43-35-29-27-30-36-43)55-44-37-31-28-32-38-44/h27-32,35-38,45H,3-26,33-34,39-42H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTOUWPJZGEUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H77O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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